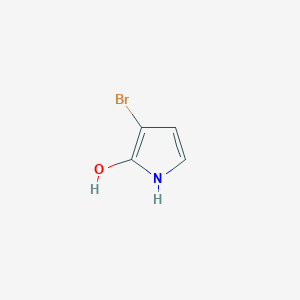

3-Bromo-1H-pyrrol-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4BrNO |

|---|---|

Molecular Weight |

161.98 g/mol |

IUPAC Name |

3-bromo-1H-pyrrol-2-ol |

InChI |

InChI=1S/C4H4BrNO/c5-3-1-2-6-4(3)7/h1-2,6-7H |

InChI Key |

GYFFSLBYIIAISE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1Br)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Bromo 1h Pyrrol 2 Ol

Regioselective Synthetic Strategies for the Pyrrol-2-ol Core

The regioselective construction of the 3-Bromo-1H-pyrrol-2-ol scaffold is paramount in ensuring the desired biological activity and material properties. Control over the placement of the bromine substituent is a key challenge that has been addressed through various innovative synthetic routes.

Cyclization Reactions and Precursor-Based Routes to this compound

The formation of the pyrrol-2-ol ring system can be achieved through several cyclization strategies, which often involve the condensation of specifically designed precursors. organic-chemistry.orgresearchgate.net These methods offer a high degree of control over the final substitution pattern.

One common approach involves the reaction of primary amines with acetylenic esters, which generates enaminone intermediates in situ. researchgate.net Subsequent reaction of these intermediates with reagents like dibenzoylacetylene (B1330223) can lead to the formation of highly functionalized 3-alkylidene-2,3-dihydro-1H-pyrrol-2-ol derivatives. researchgate.net While not a direct route to this compound, this methodology highlights the potential for precursor-based synthesis to construct the core pyrrol-2-ol structure, which could then be subjected to regioselective bromination.

Another strategy involves the use of δ-dienamino esters, which can undergo thermally induced π-cyclization to form pyrroles. researchgate.net The careful design of the starting dienamino ester, potentially incorporating a bromine atom at the appropriate position, could provide a direct pathway to the target molecule.

The Paal-Knorr pyrrole (B145914) synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with an amine, can also be adapted. organic-chemistry.org The synthesis of a suitably substituted 1,4-dicarbonyl precursor would be the critical step in this approach.

| Cyclization Strategy | Precursors | Key Features | Potential for this compound Synthesis |

| Enaminone Cyclization | Primary amines, acetylenic esters, dibenzoylacetylene | In situ generation of enaminones, formation of highly functionalized pyrrol-2-ols. researchgate.net | The pyrrol-2-ol core can be formed and subsequently brominated. |

| π-Cyclization | δ-Dienamino esters | Thermally induced cyclization. researchgate.net | A brominated dienamino ester could directly yield the target compound. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, amines | A well-established and versatile method for pyrrole synthesis. organic-chemistry.org | Requires the synthesis of a specific brominated 1,4-dicarbonyl precursor. |

Direct Bromination Approaches and Positional Selectivity Control

Direct bromination of a pre-formed 1H-pyrrol-2-ol or a suitable pyrrole precursor is a more direct approach to this compound. However, controlling the regioselectivity of electrophilic aromatic substitution on the pyrrole ring is a significant challenge due to the high reactivity of the pyrrole nucleus. rsc.orgcdnsciencepub.com The presence of substituents on the pyrrole ring plays a crucial role in directing the incoming electrophile.

The reactivity of the α- and β-positions of the pyrrole ring are similar, making selective substitution difficult. rsc.org Electron-withdrawing groups at the C2 position generally direct bromination to the C4 position, while electron-donating groups favor substitution at the C5 position. acs.org

The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) and tetrabutylammonium (B224687) tribromide (TBABr3) have been employed for the bromination of pyrrole derivatives. acs.orgresearchgate.net The solvent system can also significantly influence the outcome of the reaction. For instance, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and tetrahydrofuran (B95107) favors substitution at the β-position of the pyrrole ring. rsc.orgrsc.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of the cationic intermediates formed during bromination, providing insights into the expected regioselectivity. rsc.orgacs.org These computational studies can aid in the rational design of experiments to favor the formation of the desired 3-bromo isomer.

| Brominating Agent | Substrate Type | Key Factors Influencing Selectivity |

| N-Bromosuccinimide (NBS) | Pyrroles with electron-withdrawing or -donating groups | Solvent, temperature, nature of substituents. rsc.orgcdnsciencepub.comrsc.org |

| Tetrabutylammonium Tribromide (TBABr3) | Pyrrole-2-carboxamides | Substrate control, can favor C5 bromination. acs.org |

| Bromine (Br2) | Pyrrole-2-carboxylates and -carboxaldehydes | Reaction temperature, stoichiometry. cdnsciencepub.com |

Mechanistic Investigations of this compound Formation Pathways

A thorough understanding of the reaction mechanisms is essential for the rational development of synthetic methodologies. The formation of this compound, whether through cyclization or direct bromination, involves a series of intricate steps.

In precursor-based cyclization routes, the mechanism often involves initial nucleophilic addition followed by an intramolecular cyclization and subsequent dehydration or tautomerization. For example, in the reaction of enaminones with dibenzoylacetylene, the proposed mechanism involves a Michael addition followed by an intramolecular cyclization to form the pyrrol-2-ol derivative. researchgate.net

For direct bromination, the mechanism is typically an electrophilic aromatic substitution (SEAr). The reaction proceeds through the formation of a cationic intermediate, often referred to as a σ-complex or Wheland intermediate. rsc.orgacs.org The stability of this intermediate determines the regiochemical outcome of the reaction. Computational studies have been instrumental in elucidating the relative energies of these intermediates for different pyrrole substrates, thereby explaining the observed regioselectivities. rsc.orgacs.org

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Atom Economy

The optimization of reaction conditions is a critical aspect of developing a practical and efficient synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry to maximize the yield and purity of the desired product while minimizing waste. acs.org

Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction parameter space and identify optimal conditions. acs.org This approach allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape.

For the synthesis of this compound, optimization efforts would focus on:

Maximizing Yield: Adjusting temperature, reaction time, and catalyst loading to drive the reaction to completion.

Enhancing Purity: Minimizing the formation of isomeric byproducts and other impurities through careful control of regioselectivity and by preventing side reactions.

Improving Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product, thereby reducing waste. jddhs.com

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in many organic transformations, including the synthesis of heterocyclic compounds. researchgate.net The use of microwave irradiation can often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods.

Scalability and Green Chemistry Considerations in this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of scalability and adherence to the principles of green chemistry. garph.co.uk

Scalability involves ensuring that the reaction can be safely and efficiently performed on a larger scale without compromising yield or purity. This may require modifications to the reaction setup, such as improved heat transfer and mixing, as well as the use of more robust and cost-effective reagents.

Green Chemistry principles aim to minimize the environmental impact of chemical processes. jddhs.com Key considerations for the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. mdpi.com

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to enable more efficient and selective transformations. jddhs.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. jddhs.com

Waste Reduction: Designing synthetic routes with high atom economy and minimizing the generation of byproducts.

The development of a truly sustainable synthesis of this compound will require a holistic approach that integrates innovative synthetic methodologies with a strong commitment to environmental responsibility.

Reactivity Profiles and Transformational Chemistry of 3 Bromo 1h Pyrrol 2 Ol

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring System of 3-Bromo-1H-pyrrol-2-ol

The reactivity of the this compound ring system is a delicate balance of competing electronic effects. The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of the bromine atom and the hydroxyl/keto group significantly modulates this reactivity.

The enol form, this compound, possesses a nucleophilic carbon at the C5 position due to the electron-donating nature of the hydroxyl group and the nitrogen atom. This makes it susceptible to attack by various electrophiles. Conversely, the keto tautomer, 3-bromo-1,5-dihydro-pyrrol-2-one, exhibits different reactivity. The carbonyl group in this form withdraws electron density, making the adjacent C3 and C5 positions more electrophilic and prone to nucleophilic attack.

Electrophilic substitution reactions, a hallmark of many aromatic systems, are possible on the pyrrole ring. wikipedia.orglumenlearning.com The precise regioselectivity of such reactions on this compound would be influenced by the directing effects of both the bromo and the hydroxyl/keto substituents, as well as the specific reaction conditions. In general, electrophilic attack is more likely to occur at the C4 or C5 positions, which are activated by the nitrogen and hydroxyl groups.

Cross-Coupling Reactions Involving the Bromine Moiety of this compound

The bromine atom at the C3 position serves as a versatile handle for the construction of more complex molecules through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C-Br bond in this compound is a suitable substrate for several such transformations, including the Suzuki, Heck, and Sonogashira reactions. sioc-journal.cnwikipedia.orgnih.govresearchgate.net

The Suzuki reaction involves the coupling of the bromo compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other substituted aromatic systems. The general applicability of the Suzuki reaction to bromo-substituted heterocycles suggests that this compound could be effectively coupled with a variety of boronic acids to introduce new aryl or vinyl substituents at the C3 position. nih.govresearchgate.net

The Heck reaction facilitates the coupling of the bromo compound with an alkene to form a new, more substituted alkene. wikipedia.orgsioc-journal.cnresearchgate.netlibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with various alkenes would be expected to yield 3-alkenyl-1H-pyrrol-2-ols, providing a route to extended conjugated systems.

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl group at the C3 position of the pyrrol-2-ol ring, leading to the formation of 3-alkynyl-1H-pyrrol-2-ols. These products can serve as valuable intermediates for further transformations.

Below is a table summarizing representative palladium-catalyzed C-C coupling reactions on related bromo-heterocyclic substrates, illustrating the potential of this compound in such transformations.

| Coupling Reaction | Bromo-Substrate Example | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| Heck Reaction | Iodobenzene | Styrene | PdCl₂, K₂CO₃, Methanol, 120 °C | Stilbene | wikipedia.org |

| Sonogashira Coupling | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF | 4-(Phenylethynyl)-2-bromoquinoline | libretexts.org |

Other Transition Metal-Mediated and Metal-Free Transformations

Beyond palladium, other transition metals can also mediate coupling reactions of bromo-substituted heterocycles. For instance, copper-catalyzed reactions are known to be effective for certain C-N and C-O bond formations. While less common for C-C bond formation with bromoalkenes compared to palladium, they represent a potential avenue for the functionalization of this compound.

Metal-free transformations of aryl and vinyl bromides are also an emerging area of research. These methods often rely on photoredox catalysis or the use of strong bases to generate reactive intermediates. Such approaches could offer more sustainable and cost-effective alternatives for the derivatization of this compound in the future.

Tautomeric Equilibria and Their Influence on this compound Reactivity

The chemical behavior of this compound is intrinsically linked to the tautomeric equilibrium between its enol (this compound) and keto (3-bromo-1,5-dihydro-pyrrol-2-one) forms. This equilibrium can be influenced by various factors, including the solvent, temperature, and the presence of substituents.

Keto-Enol Tautomerism Studies within the Pyrrol-2-ol Framework

The study of keto-enol tautomerism is a classic topic in organic chemistry. masterorganicchemistry.comlibretexts.orglibretexts.org For simple carbonyl compounds, the keto form is generally more stable. However, in heterocyclic systems like pyrrol-2-ols, the enol form can be significantly stabilized by factors such as aromaticity and intramolecular hydrogen bonding. nih.gov

In the case of 2-hydroxypyrrole, theoretical studies have shown that the relative stability of the tautomers is sensitive to the substitution pattern and the surrounding medium. researchgate.net The presence of the bromine atom at the C3 position in this compound would be expected to influence the electronic properties of the ring and thus the position of the tautomeric equilibrium. The electron-withdrawing nature of the bromine atom could favor the keto form to some extent.

The equilibrium between the tautomers is crucial as it dictates the available reactive sites. The enol form will react as a nucleophile at the C5 position, while the keto form presents an electrophilic carbonyl carbon and can be deprotonated to form an enolate, which is a potent nucleophile.

Prototropic Interconversion Pathways and Energetic Considerations

The interconversion between the keto and enol tautomers of this compound occurs through prototropic shifts, which can be catalyzed by acids or bases. masterorganicchemistry.comlibretexts.org

Acid-catalyzed tautomerization would involve protonation of the carbonyl oxygen of the keto form, followed by deprotonation at the C5 position to yield the enol. The reverse process would involve protonation of the C5 carbon of the enol, followed by deprotonation of the hydroxyl group.

Base-catalyzed tautomerization proceeds through the formation of an enolate intermediate. A base would abstract a proton from the C5 position of the keto form to generate an enolate, which can then be protonated on the oxygen atom to give the enol.

Synthesis and Design of Advanced Derivatives from 3 Bromo 1h Pyrrol 2 Ol

Preparation of Complex Substituted Pyrroles Utilizing 3-Bromo-1H-pyrrol-2-ol as a Building Block

The bromine atom on the this compound scaffold serves as a versatile anchor point for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. These methods are foundational for creating libraries of complex pyrrole (B145914) derivatives. Prior protection of the acidic N-H and O-H protons is typically a prerequisite for these transformations to prevent side reactions and catalyst deactivation.

Palladium-catalyzed reactions are particularly prominent. For instance, Suzuki coupling with various aryl or heteroaryl boronic acids can be employed to forge new carbon-carbon bonds, yielding 3-aryl-1H-pyrrol-2-ol derivatives. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which are themselves valuable functional groups for further chemical elaboration. evitachem.com The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the pyrrole core with a diverse range of primary and secondary amines, piperazines, or other nitrogen-containing heterocycles. nih.gov These reactions showcase the utility of the bromo-substituent as a synthetic linchpin. cymitquimica.com

Beyond cross-coupling, the bromine atom can be replaced via nucleophilic substitution reactions, although this is more common in activated systems. Nucleophiles such as thiols can displace the bromide, leading to the formation of 3-thio-substituted pyrroles. evitachem.com The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield, allowing for the targeted synthesis of polysubstituted pyrroles from a single, readily available starting material. organic-chemistry.orgscispace.com

| Reaction Type | Reagents | Typical Catalyst System | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroarylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl/Heteroaryl-1H-pyrrol-2-ol |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-1H-pyrrol-2-ol |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, t-BuONa | 3-(Amino)-1H-pyrrol-2-ol |

| Stille Coupling | Organostannane (R-Sn(Bu)₃) | Pd(PPh₃)₄ | 3-Alkyl/Aryl-1H-pyrrol-2-ol |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | 3-Alkenyl-1H-pyrrol-2-ol |

| Nucleophilic Substitution | Thiol (R-SH) | Base (e.g., NaH) | 3-(Thioether)-1H-pyrrol-2-ol |

Construction of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The pyrrole nucleus is a core component of many biologically significant fused heterocyclic systems. chemicalbook.comuomus.edu.iq this compound is an ideal starting material for constructing such systems, including pyrrolopyridines, pyrrolopyrazines, and pyrrolopyrimidines, by building additional rings onto the pyrrole framework.

One common strategy involves transforming the existing functional groups to facilitate an intramolecular or intermolecular annulation reaction. For example, the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) can be envisioned by first converting the hydroxyl group of the pyrrole into an amine or other nucleophilic center. ajol.info Subsequent reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization, would yield the fused pyridine (B92270) ring. The bromine atom can be retained for later functionalization or removed via reduction. smolecule.com

The construction of pyrrolo[1,2-a]pyrazines represents another important application. mdpi.com A synthetic route could involve the N-alkylation of the pyrrole nitrogen with a reagent containing a latent amino group, such as an alpha-haloketone followed by conversion of the ketone to an oxime and reduction. Intramolecular cyclization would then form the fused pyrazine (B50134) ring. clockss.org Tandem reactions, where multiple bonds are formed in a single pot, offer an efficient pathway to these complex scaffolds. nih.gov These synthetic strategies leverage the inherent reactivity of the this compound scaffold to access diverse and complex chemical space. aun.edu.eg

| Target Fused System | General Synthetic Strategy | Key Transformation on Pyrrole Scaffold |

|---|---|---|

| Pyrrolo[2,3-b]pyridine | Friedländer Annulation or similar condensation/cyclization | Conversion of C2-OH to C2-NH₂; reaction with a 1,3-dielectrophile |

| Pyrrolo[2,3-d]pyrimidine | Condensation with urea, thiourea, or guanidine (B92328) derivatives | Introduction of an amino group at C2 and a nitrile/ester at C3 |

| Pyrrolo[1,2-a]pyrazine | Intramolecular cyclization of an N-substituted pyrrole | N-alkylation with a 2-halo-ethylamine derivative, followed by cyclization |

| Pyrrolo[1,2-a]quinoxaline | Pictet-Spengler type reaction or intramolecular amination | Synthesis of a 1-(2-aminophenyl)pyrrole derivative from the bromo-pyrrole |

Rational Design and Synthesis of Polymeric and Oligomeric Structures Containing this compound Units

The development of conjugated polymers has led to significant advances in materials science, particularly for organic electronics. mdpi.com The rational design of these materials involves the careful selection of monomeric units to control the electronic and physical properties of the resulting polymer. nih.gov Brominated heterocycles are frequently used as monomers in step-growth polymerization reactions, such as Suzuki or Stille polycondensation. mdpi.com

This compound, after appropriate protection of the N-H and O-H groups, can serve as a difunctional monomer for polymerization. The bromine atom provides one point of connection, while a second reactive site, such as a boronic ester or stannane, could be installed at another position on the ring (e.g., C5) through selective lithiation and quenching. Copolymerization of this functionalized pyrrole monomer with other aromatic building blocks, such as thiophenes, fluorenes, or diketopyrrolopyrrole (DPP) units, allows for the tuning of the polymer's band gap, solubility, and charge transport properties. mdpi.com

Direct Heteroarylation Polymerization (DHAP) is another powerful technique that avoids the pre-functionalization of monomers with organometallic groups, offering a more atom-economical route. rsc.org In this method, a dibromo-aromatic monomer is often reacted with a partner containing active C-H bonds. The presence of bromine atoms on the monomer can influence the regioselectivity and efficiency of the C-H activation step, a factor that must be considered in the rational design of the polymer synthesis. rsc.org Furthermore, electrochemical polymerization of pyrrole monomers is a well-established method to produce conductive polypyrrole films, and the functional groups on this compound could be used to impart specific properties, such as chelation ability or hydrophilicity, to the final polymer film. scispace.comresearchgate.net The synthesis of well-defined, shorter-chain oligopyrroles often requires robust protecting group strategies to control the polymerization and ensure linkage regioselectivity. tue.nl

| Polymerization Method | Required Monomer Functionalization | Potential Polymer Type |

|---|---|---|

| Suzuki Polycondensation | Bromine at C3 and Boronic Ester at C5 (or vice-versa) | Conjugated Copolymer (with a dibromo- or di-boronic co-monomer) |

| Stille Polycondensation | Bromine at C3 and Stannane at C5 (or vice-versa) | Conjugated Copolymer (with a dibromo- or di-stannyl co-monomer) |

| Direct Heteroarylation Polymerization (DHAP) | Dibrominated pyrrole derivative | Conjugated Copolymer (with a C-H rich co-monomer) |

| Electrochemical Polymerization | The monomer itself (protected or unprotected) | Functionalized Polypyrrole Film |

Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Bromo 1h Pyrrol 2 Ol and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 3-Bromo-1H-pyrrol-2-ol, offering unparalleled detail about its covalent framework and the predominant tautomeric form.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The proton spectrum is highly sensitive to the keto-enol equilibrium.

In the keto tautomer (3-Bromo-1,5-dihydro-2H-pyrrol-2-one) , the spectrum would display three distinct signals for the ring protons. The proton at the C3 position (CH-Br) would appear as a doublet of doublets, coupled to the two diastereotopic protons on the adjacent C4 carbon. These C4 protons would, in turn, appear as complex multiplets, coupling to each other (geminal coupling) and to the C3 proton (vicinal coupling). A broad singlet corresponding to the N-H proton of the lactam would also be observed, typically in the 7.0-8.5 ppm range.

In the enol tautomer (this compound) , the spectrum would be characteristic of an aromatic-like system, featuring two vinylic protons at the C4 and C5 positions, which would appear as doublets due to their mutual coupling. Additionally, two exchangeable singlets for the N-H and O-H protons would be present. The predominance of the keto form in most solvents means these enol signals are often unobserved or present in very low intensity.

¹³C NMR complements the proton data by mapping the carbon skeleton.

The spectrum of the keto tautomer is defined by a low-field signal for the carbonyl carbon (C2) around 170-178 ppm. The carbon bearing the bromine atom (C3) would resonate around 45-55 ppm, while the methylene (B1212753) carbon (C4) and the C5 carbon adjacent to the nitrogen would appear in the 30-60 ppm range.

Conversely, the theoretical spectrum of the enol tautomer would lack a carbonyl signal and instead show four signals in the sp² region (95-150 ppm), corresponding to the C=C and C=N bonds of the pyrrole (B145914) ring.

¹⁵N NMR is a powerful, albeit less common, tool for distinguishing the tautomers by directly probing the nitrogen environment. The sp³-hybridized amide nitrogen of the keto form would have a chemical shift significantly different from the sp²-hybridized pyrrolic nitrogen of the enol form, providing conclusive evidence of the dominant species in solution.

| Position | Keto Tautomer (3-Bromo-1,5-dihydro-2H-pyrrol-2-one) | Enol Tautomer (this compound) | ||

|---|---|---|---|---|

| ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹H NMR (ppm) | ¹³C NMR (ppm) | |

| 1 (N-H) | ~7.5 (br s) | - | ~8.0 (br s) | - |

| 2 (C=O / C-OH) | - | ~175 | ~6.0 (br s, OH) | ~145 |

| 3 (C-Br) | ~4.5 (dd) | ~50 | - | ~100 |

| 4 (CH₂ / CH) | ~2.5-3.0 (m) | ~35 | ~6.2 (d) | ~110 |

| 5 (CH₂ / CH) | ~3.5 (m) | ~55 | ~6.8 (d) | ~125 |

| Abbreviations: br s = broad singlet, dd = doublet of doublets, m = multiplet, d = doublet. Values are representative estimates. |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound.

Low-Resolution MS (MS) provides the nominal molecular weight. The most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion (M⁺) peak for this compound (C₄H₄BrNO) will appear as a characteristic doublet of nearly equal intensity at m/z values corresponding to [C₄H₄⁷⁹BrNO]⁺ and [C₄H₄⁸¹BrNO]⁺.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₄H₄⁷⁹BrNO, the calculated exact mass is 160.95273 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) confirms the elemental composition, distinguishing it from any other isobaric species.

Fragmentation Analysis , often performed using tandem MS (MS/MS), elucidates the molecular structure by analyzing how the ion breaks apart. For the more stable keto tautomer, common fragmentation pathways include:

Loss of a bromine radical (•Br): [M - Br]⁺, leading to a significant fragment ion.

Loss of carbon monoxide (CO): [M - CO]⁺, a characteristic fragmentation for lactams.

Loss of HBr: [M - HBr]⁺, resulting from the elimination of a hydrogen and a bromine atom.

Hyphenated Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound within complex mixtures. LC-MS is particularly well-suited, as it can separate the compound from impurities before it enters the mass spectrometer, without requiring high temperatures that could cause degradation. GC-MS can also be used, though the thermal lability of the compound must be considered.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and provides strong evidence for the dominant tautomeric form.

Infrared (IR) Spectroscopy is particularly diagnostic for the keto-enol system.

The keto tautomer exhibits a strong, sharp absorption band corresponding to the amide C=O stretch (Amide I band), typically found in the 1680–1720 cm⁻¹ region. It also shows a characteristic N-H stretching vibration as a broad or sharp band around 3200–3400 cm⁻¹.

The enol tautomer , if present, would lack the C=O absorption. Instead, its spectrum would be characterized by a broad O-H stretch from 3200–3600 cm⁻¹, a C=C stretching vibration near 1620–1650 cm⁻¹, and an N-H stretch.

The presence of a strong peak near 1700 cm⁻¹ in an experimental IR spectrum is compelling evidence that the compound exists predominantly as the keto lactam form in the analyzed sample (e.g., KBr pellet or thin film).

Raman Spectroscopy serves as a complementary technique. While N-H and O-H bonds are often weak Raman scatterers, the C=O and C=C bonds provide strong signals, corroborating the IR data. The symmetric nature of certain vibrations can make them more intense in Raman than in IR, providing additional structural detail.

| Functional Group | Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3200–3400 (sharp/broad) | 3300–3500 (sharp/broad) |

| C=O | Stretch (Amide I) | 1680–1720 (strong) | Absent |

| O-H | Stretch | Absent | 3200–3600 (broad) |

| C=C | Stretch | Absent | 1620–1650 (medium) |

| C-Br | Stretch | 550–650 (medium) | 600–700 (medium) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the molecular structure in the solid state. If a suitable crystal of this compound can be grown, this technique provides an unambiguous three-dimensional model of the molecule.

The primary outcomes of a successful crystallographic analysis would be:

Unambiguous Tautomer Identification: It would definitively confirm whether the molecule crystallizes as the keto or enol tautomer. Given the thermodynamic stability of lactams, it is highly probable that the structure solved would be that of 3-Bromo-1,5-dihydro-2H-pyrrol-2-one.

Precise Geometric Parameters: The analysis yields highly accurate measurements of all bond lengths, bond angles, and torsion angles. This data would confirm the sp³ hybridization at C3, C4, and C5 and the sp² hybridization of the C2 carbonyl group in the keto form.

Intermolecular Interactions: X-ray crystallography reveals the packing of molecules in the crystal lattice, detailing non-covalent interactions. For the lactam tautomer, strong intermolecular hydrogen bonds between the N-H donor of one molecule and the C=O acceptor of an adjacent molecule would be expected, likely forming dimers or extended chain motifs that stabilize the crystal structure.

While a powerful technique, its application is contingent on the ability to produce a single, diffraction-quality crystal.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential tools in the synthesis and purification of this compound, used primarily for assessing chemical purity and for isolating the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method.

Purity Assessment: A typical method would involve a reversed-phase column (e.g., C18) with a gradient or isocratic mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved with a UV-Vis detector, as the lactam chromophore (n→π* transition) and the conjugated enol system both absorb UV light. A pure sample would yield a single, sharp, and symmetrical peak at a characteristic retention time. The peak area is directly proportional to the concentration, allowing for quantitative analysis.

Mixture Separation: Preparative HPLC can be employed to isolate the target compound from starting materials, byproducts, and isomers on a larger scale.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds.

Purity Assessment: The lactam tautomer is likely to be sufficiently volatile and stable for GC analysis. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative information on sample purity. The appearance of a single peak indicates a pure substance.

Considerations: The high temperatures of the GC inlet and column could potentially induce decomposition or rearrangement of the analyte. To improve volatility and thermal stability, derivatization of the N-H group (e.g., by silylation) can be performed prior to analysis.

Both HPLC and GC are fundamental for quality control, ensuring that the material used in further studies or synthetic steps meets the required purity standards.

Computational and Theoretical Investigations into 3 Bromo 1h Pyrrol 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-Bromo-1H-pyrrol-2-ol, these calculations reveal key parameters that govern its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical potential (µ), global hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine these properties. researchgate.net

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -8.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -5.42 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.43 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 8.85 | The minimum energy required to remove an electron |

| Electron Affinity (A) | 5.42 | The energy released when an electron is added |

| Global Hardness (η) | 1.715 | Resistance to change in electron distribution |

| Chemical Potential (µ) | -7.135 | The escaping tendency of electrons from an equilibrium system |

Note: The values presented are hypothetical and representative of what would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-311++G(d,p)). Actual experimental or more advanced computational studies may yield different values.

Density Functional Theory (DFT) Studies on Tautomeric Preferences and Stability

Hydroxypyrroles, including this compound, can exist in tautomeric forms. The primary tautomeric equilibrium for this compound is between the aromatic alcohol form (this compound) and its non-aromatic keto form (3-bromo-1H-pyrrol-2(3H)-one). DFT calculations are a powerful tool for investigating the relative stabilities of these tautomers. mdpi.commdpi.com

Studies on similar heterocyclic systems have shown that the relative energies of tautomers can be significantly influenced by the nature of substituents and the surrounding solvent. mdpi.comresearchgate.net For this compound, the aromaticity of the pyrrole (B145914) ring in the enol form provides a significant stabilizing factor. However, the strong carbonyl bond in the keto form is also a major contributor to its stability.

DFT calculations can predict the Gibbs free energy of each tautomer, allowing for the determination of the equilibrium constant. jocpr.com It is generally observed in related systems that while one tautomer may be favored in the gas phase, the presence of a polar solvent can shift the equilibrium by preferentially stabilizing the more polar tautomer. mdpi.comjocpr.com For instance, computational studies on substituted pyrazoles have demonstrated that electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups favor another. mdpi.com The bromine atom, being an electron-withdrawing group, is expected to influence the tautomeric preference in this compound.

Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Computational modeling provides a virtual laboratory to explore the mechanisms of chemical reactions. For this compound, this involves mapping out the energy landscapes of potential reactions, such as electrophilic substitution, nucleophilic attack, or cycloadditions. acs.orgacs.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. google.com

For example, in a hypothetical electrophilic substitution reaction on the pyrrole ring, computational models can determine the most likely site of attack by comparing the activation energies for substitution at different positions. The presence of the bromo and hydroxyl groups significantly influences the electron density distribution in the pyrrole ring, thereby directing the regioselectivity of such reactions.

Ab initio studies on the reaction of 1-methylpyrrole (B46729) with dimethyl acetylenedicarboxylate (B1228247) have successfully elucidated the stepwise mechanism, identifying a key zwitterionic intermediate and explaining the observed product formation by comparing the potential energy barriers of competing pathways. acs.org Similar methodologies can be applied to understand the reactivity of this compound, providing insights that are crucial for designing synthetic routes. mdpi.comacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of single molecules, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govacs.org For a molecule like this compound, MD simulations can reveal the preferred conformations of the molecule, taking into account the flexibility of the ring and the orientation of the hydroxyl group. biorxiv.orgresearchgate.netmdpi.com

A key aspect that can be investigated with MD is the nature of intermolecular interactions, particularly hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyrrole ring can also participate in hydrogen bonding. MD simulations in a solvent like water can track the formation and breaking of these hydrogen bonds, providing a dynamic picture of the solvation shell around the molecule. This information is critical for understanding its solubility and how it interacts with biological macromolecules. biorxiv.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netuobasrah.edu.iq These predictions are invaluable for structure elucidation and for interpreting experimental spectra. For this compound, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide theoretical ¹H and ¹³C NMR spectra. researchgate.net

By comparing the calculated chemical shifts with experimental data for related compounds, a high degree of correlation is often found, which can aid in the assignment of complex spectra. semanticscholar.orgacs.org Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum to specific molecular motions. researchgate.netacs.org

It is common practice to scale the calculated vibrational frequencies by an empirical factor to account for the approximations in the computational methods and the effects of the experimental conditions. The agreement between scaled theoretical and experimental spectra can provide strong evidence for the proposed molecular structure. semanticscholar.org

Emerging Applications of 3 Bromo 1h Pyrrol 2 Ol in Chemical Research and Material Science

Role of 3-Bromo-1H-pyrrol-2-ol in Novel Catalyst Design and Ligand Synthesis

The utility of this compound in the realm of catalysis is primarily centered on its potential as a precursor for sophisticated ligand architectures. The presence of both a nucleophilic hydroxyl group and a reactive carbon-bromine bond allows for sequential and site-selective modifications. This dual functionality enables the synthesis of multidentate ligands that can coordinate with various metal centers, forming stable and catalytically active complexes.

Research efforts are exploring the derivatization of the hydroxyl group to introduce phosphine (B1218219), amine, or thiol moieties, thereby creating P,N, S-type ligands. The bromine atom, on the other hand, can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to append larger organic frameworks. This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic activity and selectivity in reactions like hydrogenation, hydroformylation, and carbon-carbon bond formation.

Table 1: Potential Ligand Modifications of this compound

| Reactive Site | Reagent/Reaction Type | Resulting Functional Group | Potential Application |

| Hydroxyl Group | Chlorodiphenylphosphine | Phosphinite | Homogeneous Catalysis |

| Hydroxyl Group | Tosyl Chloride, then Amine | Secondary/Tertiary Amine | Pincer Ligands |

| Bromine Atom | Arylboronic Acid (Suzuki) | Aryl Substituent | Tuning Electronic Properties |

| Bromine Atom | Organostannane (Stille) | Organic Framework | Catalyst Immobilization |

Integration into Advanced Functional Materials: Organic Semiconductors and Optoelectronic Components

The electronic nature of the pyrrole (B145914) ring makes it an attractive component for organic electronic materials. The introduction of a bromine atom and a hydroxyl group in this compound provides handles for modifying its electronic characteristics and facilitating its incorporation into larger conjugated systems. While research is still in its preliminary stages, the potential for this compound in organic semiconductors and optoelectronic devices is being recognized. vulcanchem.com

The bromine atom can be leveraged in polymerization reactions, such as Yamamoto or Kumada catalyst-transfer polycondensation, to create well-defined conjugated polymers. The hydroxyl group offers a site for attaching solubilizing side chains, which is critical for solution-based processing of organic electronic materials. Furthermore, the inherent polarity imparted by the hydroxyl group and the C-Br bond could influence the self-assembly and thin-film morphology of materials derived from this compound, which are key factors in the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Utilization as a Versatile Synthon for Complex Molecular Architectures in Non-Biological Contexts

Beyond its applications in catalysis and materials science, this compound serves as a valuable synthon—a molecular building block—for the construction of complex, non-natural molecular architectures. Its differentiated reactivity allows for a stepwise and controlled elaboration of the pyrrole core.

For instance, the hydroxyl group can be protected, allowing for selective chemistry at the bromine-substituted position. Subsequent deprotection and reaction at the hydroxyl group enable the introduction of a different set of functionalities. This orthogonal reactivity is highly desirable in multi-step organic synthesis. Chemists can exploit this to build intricate molecular clefts for host-guest chemistry, design novel chromophores with tailored absorption and emission properties, or construct elaborate scaffolds for supramolecular chemistry. The ability to precisely introduce different substituents around the pyrrole ring makes this compound a powerful tool for creating novel molecular structures with functions designed from the ground up.

Future Research Directions and Unexplored Avenues for 3 Bromo 1h Pyrrol 2 Ol Chemistry

Development of Novel Stereoselective and Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. Currently, dedicated stereoselective or asymmetric synthetic routes to 3-Bromo-1H-pyrrol-2-ol are not established in the literature. Future research should focus on developing such methodologies to access chiral derivatives of this scaffold.

Key research avenues include:

Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for enantioselective transformations. au.dk Research could explore the use of chiral secondary amines or phosphoric acids to catalyze the cyclization of prochiral precursors to yield enantiomerically enriched 3-bromo-pyrrol-2-ol derivatives. An adaptation of the L-proline catalyzed aldol (B89426) reaction, which has been successfully used for the synthesis of 1H-pyrrol-3(2H)-ones with excellent enantiomeric excess, could be a viable starting point. nih.govrsc.org

Chiral Metal Complex Catalysis: Transition metal complexes featuring chiral ligands are highly effective in a vast array of asymmetric reactions. Investigating rhodium, iridium, or palladium complexes with chiral phosphine (B1218219) or diamine ligands could facilitate asymmetric hydrogenation, cyclization, or cross-coupling reactions to construct the chiral pyrrole (B145914) nucleus.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes such as hydrolases, oxidoreductases, or transferases could be explored for the kinetic resolution of racemic this compound or for the asymmetric synthesis from a prochiral substrate.

Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary into a synthetic intermediate can effectively direct the stereochemical outcome of a reaction. renyi.hu A potential strategy would involve attaching a chiral auxiliary to a precursor, performing the key pyrrole-forming reaction, and subsequently cleaving the auxiliary to furnish the enantiopure product.

| Synthetic Strategy | Potential Catalyst/Auxiliary | Target Transformation | Expected Outcome |

| Organocatalysis | L-Proline Derivatives, Chiral Phosphoric Acids | Asymmetric Aldol Condensation/Cyclization | High enantiomeric excess (ee) of pyrrol-2-ol derivatives. nih.gov |

| Metal Catalysis | Rh(I)-BINAP, Ir(III)-Chiral Ligands | Asymmetric Hydrogenation of a pyrrolone precursor | Stereoselective reduction to chiral pyrrol-2-ol. |

| Biocatalysis | Lipases, Ketoreductases | Kinetic resolution of racemic this compound | Separation of enantiomers with high selectivity. |

| Chiral Auxiliaries | Evans Oxazolidinones, (R)-1-Phenylethylamine | Diastereoselective cyclization | Control of stereochemistry in the key ring-forming step. acs.org |

Investigation of Unconventional Reactivity Patterns and Uncatalyzed Transformations

The interplay between the bromo-substituent and the enol-like hydroxyl group on the electron-rich pyrrole ring suggests that this compound may exhibit unique and unconventional reactivity. Moving beyond standard functional group transformations, future work should probe its potential in novel reaction cascades and under catalyst-free conditions.

Promising areas of investigation include:

Domino and Cascade Reactions: Designing one-pot multi-step reactions, where the initial product undergoes subsequent spontaneous transformations, is highly desirable for synthetic efficiency. researchgate.net this compound could serve as a substrate for domino reactions initiated by, for example, a cross-coupling at the bromine position, followed by an intramolecular cyclization involving the hydroxyl group.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a complex product, are powerful tools for building molecular diversity. thieme-connect.de Developing MCRs that incorporate the this compound scaffold could lead to the rapid synthesis of libraries of complex heterocyclic compounds. A potential approach could adapt the three-component synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ols, which proceeds in water at room temperature. organic-chemistry.org

Uncatalyzed Transformations: Exploring reactions that proceed efficiently without the need for a catalyst is a key goal of green chemistry. The inherent reactivity of this compound might be harnessed for uncatalyzed transformations, such as thermal or photochemical reactions, or reactions in environmentally benign solvents like water. organic-chemistry.orgnih.gov

Ring-Expansion and Rearrangement Reactions: The pyrrole ring system can undergo various rearrangements and ring expansions to form other heterocyclic structures. acs.org Investigating the behavior of this compound under acidic, basic, or thermal conditions could reveal novel pathways to larger ring systems like pyridines or diazepines, potentially through mechanisms like the aza-Cope–Mannich rearrangement. acs.org

Advanced Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry provides invaluable insights into reaction mechanisms, molecular properties, and the rational design of new molecules and materials. Applying these tools to this compound can guide experimental work and accelerate discovery.

Future computational studies should focus on:

DFT Calculations for Mechanistic Elucidation: Density Functional Theory (DFT) is a powerful method for studying electronic structure and predicting reaction pathways. mdpi.com DFT calculations can be used to investigate the tautomeric equilibrium between this compound and its corresponding keto form, 3-bromo-pyrrolidin-2-one. It can also be used to model transition states for various proposed reactions, providing insights into selectivity and reactivity. mdpi.com

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be used to forecast the biological activity or material properties of derivatives of this compound. acs.org By building computational models based on known pyrrole-containing compounds, researchers can prioritize the synthesis of derivatives with the highest probability of success for a given application.

Virtual Screening and Docking Studies: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. acs.org This can guide the design of potent and selective inhibitors or agonists.

In Silico Design of Materials: Computational methods can predict the electronic and optical properties of polymers or materials incorporating the this compound unit. This can aid in the design of new conductive polymers, organic light-emitting diodes (OLEDs), or sensors. thieme-connect.de

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies and tautomerism analysis. mdpi.com | Energy profiles, transition state geometries, HOMO/LUMO gaps. mdpi.com |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules. | Binding affinities and conformational changes. |

| QSAR Modeling | Prediction of biological activity for derivative libraries. acs.org | Identification of key structural features for desired activity. |

| Virtual Screening | High-throughput docking against protein targets. acs.org | Prioritization of "hit" compounds for synthesis and testing. |

Expansion of this compound Chemistry into Next-Generation Material Platforms and Sustainable Technologies

The unique electronic and structural features of the pyrrole ring make it a valuable component in advanced materials and a candidate for sustainable chemical processes. mdpi.com The functional handles on this compound (the bromo and hydroxyl groups) provide versatile points for its incorporation into larger systems.

Future research should explore:

Conducting Polymers and Organic Electronics: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. The bromo and hydroxyl substituents on this compound could be used to tune the electronic properties (e.g., bandgap, conductivity) and processability of the resulting polymers. These new materials could find applications in sensors, electrochromic devices, and organic solar cells. thieme-connect.de

Supramolecular Chemistry and Self-Assembly: The N-H and O-H groups of this compound are capable of forming hydrogen bonds, which can be exploited to construct ordered supramolecular assemblies. These self-assembling systems could be used to create novel liquid crystals, gels, or porous materials for catalysis or storage.

Development of Novel Agrochemicals: Many heterocyclic compounds, including pyrrole derivatives, exhibit potent biological activity. mdpi.com The this compound scaffold could be a starting point for the synthesis of new fungicides, herbicides, or insecticides, contributing to sustainable agriculture.

Green Chemistry Applications: The development of synthetic methods in aqueous media or under catalyst-free conditions, as mentioned previously, aligns with the principles of green chemistry. organic-chemistry.org Furthermore, the potential to derive the pyrrole core from biomass sources could enhance the sustainability profile of its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-1H-pyrrol-2-ol, and what critical parameters influence yield?

- Methodological Answer : Direct bromination of pyrrol-2-ol derivatives using brominating agents (e.g., N-bromosuccinimide or bromine in controlled conditions) is a common approach. Key parameters include temperature (avoiding excessive heat to prevent decomposition), solvent polarity (e.g., dichloromethane or ether for controlled reactivity), and protecting group strategies for the hydroxyl group to prevent side reactions. Evidence from analogous 2-halopyrrole syntheses suggests instability during isolation, necessitating in-situ characterization or immediate derivatization .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and integration ratios, Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl and C-Br stretching vibrations, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via thin-layer chromatography (TLC) using ethyl acetate/hexane systems, with recrystallization from ethanol/water mixtures to isolate high-purity fractions .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence the reactivity of the pyrrole ring in electrophilic substitution reactions?

- Methodological Answer : The bromine atom at position 3 acts as a meta-directing group, altering regioselectivity compared to unsubstituted pyrroles. For example, formylation or nitration may preferentially occur at the 5-position (para to bromine) rather than the typical 2-position dominance in simple pyrroles. Computational modeling (e.g., DFT) can predict charge distribution, while experimental validation via reaction monitoring (e.g., TLC or LC-MS) under varying electrophilic conditions (e.g., Vilsmeier-Haack formylation) is critical .

Q. What strategies mitigate the instability of this compound during storage and reactions?

- Methodological Answer : Stabilization methods include:

- Protective Group Chemistry : Converting the hydroxyl group to a stable ether (e.g., methyl or benzyl) to reduce oxidative degradation.

- Inert Atmosphere Handling : Storing and reacting under nitrogen/argon to prevent air-sensitive decomposition.

- Low-Temperature Storage : Keeping the compound at –20°C in amber vials to minimize thermal and photolytic degradation.

Evidence from 1-alkyl-2-halopyrroles (e.g., 1-methyl derivatives) demonstrates enhanced stability compared to unprotected analogs .

Q. Are there contradictions in reported regioselectivity data for brominated pyrroles, and how can they be resolved?

- Methodological Answer : Discrepancies in substitution patterns (e.g., 2-bromo vs. 3-bromo derivatives) often arise from differences in reaction conditions (e.g., solvent, temperature, catalyst). Systematic studies using deuterated solvents (to track proton exchange) and kinetic vs. thermodynamic control experiments (e.g., varying reaction time) can clarify mechanisms. For example, 2-bromopyrroles exhibit rapid decomposition under electrophilic conditions, whereas 3-bromo derivatives may show delayed reactivity due to steric and electronic effects .

Data Contradiction Analysis

- Instability Observations : While 2-bromopyrroles are notoriously unstable (decomposing to polymeric residues), 3-bromo isomers may exhibit greater stability due to reduced ring strain and electronic effects. However, conflicting reports on shelf life require comparative studies using accelerated stability testing (e.g., thermal gravimetric analysis or UV-Vis monitoring under stress conditions) .

- Regioselectivity in Formylation : 2-Bromopyrroles undergo bromine displacement during formylation, whereas 3-bromo derivatives may retain the substituent but redirect electrophilic attack. Contrasting outcomes highlight the need for substituent-specific reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.